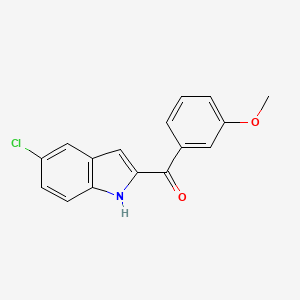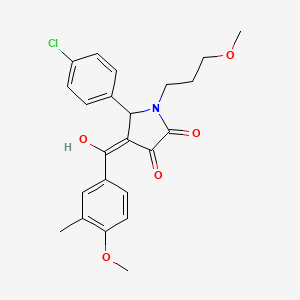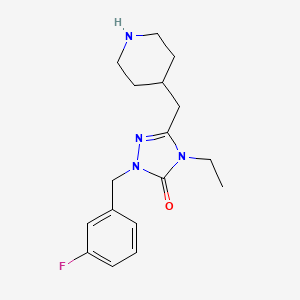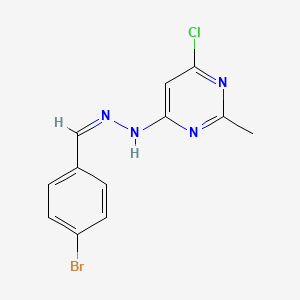
(5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone, also known as CMI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. CMI belongs to the class of indole-based compounds, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of (5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. It has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and cancer metastasis.
実験室実験の利点と制限
One of the advantages of using (5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone in laboratory experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Another advantage is its diverse range of biological activities, which makes it a versatile tool for investigating various disease pathways. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on (5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound, which could provide insights into new targets for drug development. Additionally, further studies are needed to assess the safety and toxicity of this compound in vivo, in order to determine its potential for clinical use.
合成法
The synthesis of (5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone involves the reaction of 5-chloro-1H-indole-2-carboxylic acid with 3-methoxybenzaldehyde in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to obtain the final compound.
科学的研究の応用
(5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone has been investigated for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(5-chloro-1H-indol-2-yl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-13-4-2-3-10(8-13)16(19)15-9-11-7-12(17)5-6-14(11)18-15/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTXIYYFDHUZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200331 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(hydroxymethyl)phenyl]-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5365306.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1H-1,2,3-triazole-5-carboxamide dihydrochloride](/img/structure/B5365312.png)
![methyl 3-[N-(allyloxy)butanimidoyl]-4-amino-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5365318.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B5365323.png)
![(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-oxo-1-phenylethanol](/img/structure/B5365334.png)
![ethyl [5-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5365340.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)


![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)

![N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5365405.png)